

Physicochemical Properties of 1-Acetyl-5-fluoro-1H-indazole: A Technical Guide

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Compound of Interest

Compound Name: 1-Acetyl-5-fluoro-1H-indazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **1-Acetyl-5-fluoro-1H-indazole**. Due to its role as a key synthetic intermediate, publicly available experimental data on the final acetylated product is limited. Therefore, for comparative purposes, this guide also includes experimentally determined properties of its precursor, 5-fluoro-1H-indazole. Furthermore, detailed experimental protocols for determining key physicochemical parameters are provided to enable researchers to characterize this compound in-house.

Core Physicochemical Data

The following table summarizes the available quantitative data for **1-Acetyl-5-fluoro-1H-indazole** and the related compound 5-fluoro-1H-indazole. This allows for a structured comparison of their fundamental properties.

Property	1-Acetyl-5-fluoro-1H-indazole	5-Fluoro-1H-indazole	Data Type
Molecular Formula	C ₉ H ₇ FN ₂ O	C ₇ H ₅ FN ₂ [1][2]	-
Molecular Weight	178.16 g/mol	136.13 g/mol [1][2][3]	-
CAS Number	141071-11-6	348-26-5[1][2][3]	-
Melting Point	Not available	119-125 °C[1][4]	Experimental
Boiling Point	Predicted: 337.9±22.0 °C	Predicted: 274.9±13.0 °C[4]	Predicted
Solubility	Not available	Slightly soluble in DMSO and Methanol[5]	Experimental
pKa	Predicted: -1.33±0.10	Predicted: 12.90±0.40[4]	Predicted
logP	Not available	2.3 (XLogP3)[3]	Computed

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are generalized and can be adapted for the specific analysis of **1-Acetyl-5-fluoro-1H-indazole**.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound is a crucial indicator of its purity.[6]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)[6]
- Thermometer

- Spatula
- Mortar and pestle (optional, for pulverizing the sample)

Procedure:

- **Sample Preparation:** A small amount of the crystalline solid is placed on a clean, dry surface. The open end of a capillary tube is pressed into the sample, and the tube is tapped gently to pack the solid into the closed end.^{[6][7]} The sample height in the capillary should be approximately 1-2 mm.^[6]
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus. The thermometer is inserted into its designated holder to ensure accurate temperature reading of the block.
- **Heating:** The apparatus is heated at a steady and slow rate, typically around 1-2 °C per minute, as the temperature approaches the expected melting point.^[7] A rapid initial heating can be done to determine an approximate melting point, followed by a slower, more accurate measurement.
- **Observation and Recording:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.^{[7][8]} A pure compound will typically have a sharp melting range of 0.5-1.0 °C.

Solubility Determination

This protocol provides a qualitative and semi-quantitative method for determining the solubility of a compound in various solvents.^[9]

Materials:

- Small test tubes
- Vortex mixer
- Pipettes

- Analytical balance
- A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide)

Procedure:

- Initial Screening: Place a small, weighed amount of the compound (e.g., 1-5 mg) into a test tube.
- Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.1 mL) to the test tube.
- Mixing: Vigorously shake or vortex the test tube for a set period (e.g., 1-2 minutes) to facilitate dissolution.[\[10\]](#)
- Observation: Visually inspect the solution for any undissolved solid. A clear solution indicates that the compound is soluble at that concentration.[\[10\]](#)
- Incremental Solvent Addition: If the compound has not fully dissolved, add the solvent in small, measured increments, mixing thoroughly after each addition, until the solid dissolves or a maximum volume is reached.
- Classification: The solubility can be classified based on the amount of solvent required to dissolve a specific amount of the solute (e.g., very soluble, soluble, sparingly soluble, insoluble).[\[9\]](#) For more rigorous determination, especially for sparingly soluble compounds, techniques like HPLC or UV-Vis spectroscopy can be used to quantify the concentration of the dissolved compound in a saturated solution.[\[11\]](#)

LogP Determination (HPLC Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. High-Performance Liquid Chromatography (HPLC) is a common indirect method for its estimation.[\[12\]](#)

Principle: This method is based on the correlation between a compound's retention time on a reverse-phase HPLC column (typically C18) and its known logP value.[\[13\]](#) A calibration curve is

generated using a series of standard compounds with known logP values. The logP of the unknown compound is then interpolated from its retention time on the same column under identical conditions.

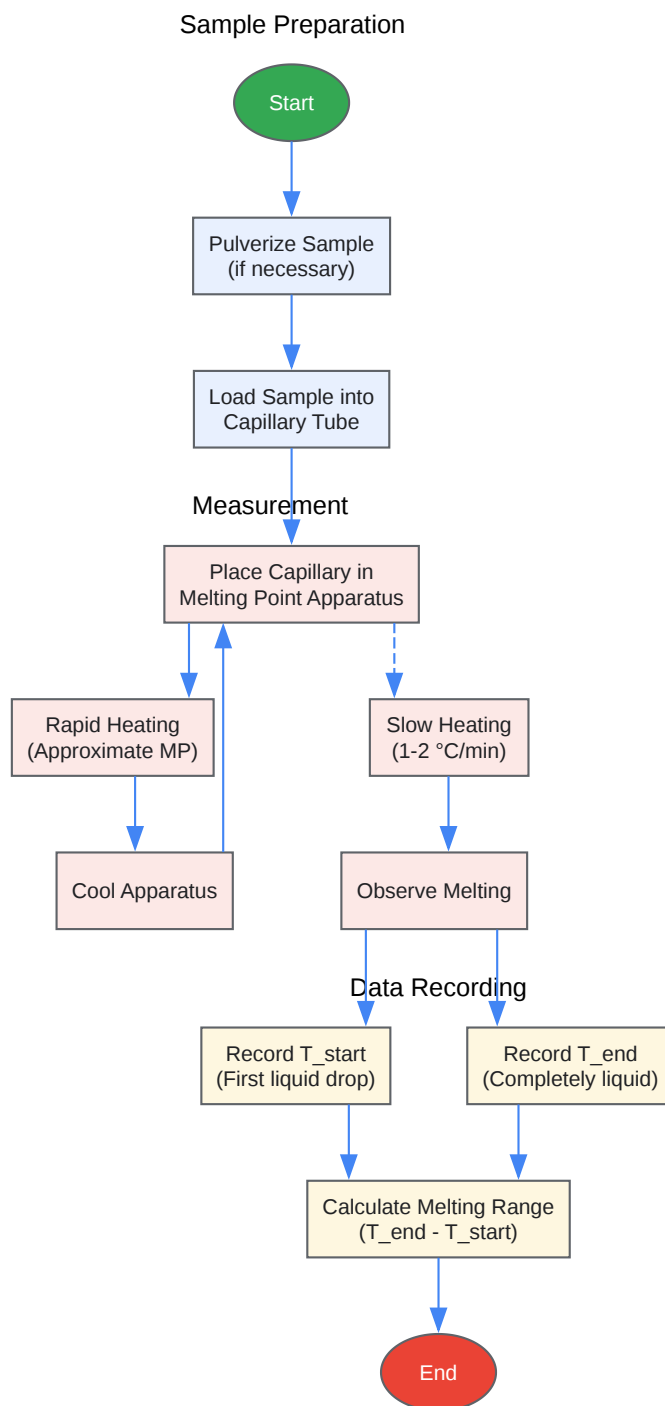
Procedure:

- **Preparation of Standards:** A series of standard compounds with a range of known logP values are prepared as solutions in a suitable solvent.
- **HPLC System Setup:**
 - **Column:** A reverse-phase C18 column is typically used.
 - **Mobile Phase:** A mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile) is used. The composition can be run isocratically or as a gradient.
 - **Detector:** A UV-Vis detector is commonly employed.
- **Calibration Curve Generation:** Each standard compound is injected into the HPLC system, and its retention time is recorded. A graph of the logarithm of the capacity factor ($\log k'$) versus the known logP value is plotted to generate a linear calibration curve.[\[13\]](#)
- **Sample Analysis:** The **1-Acetyl-5-fluoro-1H-indazole** sample is dissolved in the mobile phase and injected into the HPLC system under the same conditions used for the standards.
- **LogP Calculation:** The retention time of the sample is used to calculate its $\log k'$. The logP of the sample is then determined from the calibration curve.

Visualizations

The following diagram illustrates a typical experimental workflow for determining the melting point of a solid organic compound.

Experimental Workflow for Melting Point Determination

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Caption: Workflow for Melting Point Determination.

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